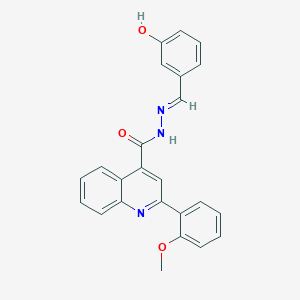

![molecular formula C20H26N2O2 B5556654 4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide often involves cyclization reactions under specific conditions. For example, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form various pyrrole derivatives, as demonstrated in the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles (Browne, Skelton, & White, 1981). Such methodologies may offer insights into the synthesis routes for the compound .

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography is a common technique used in this analysis. For instance, the structure of certain benzamide derivatives has been confirmed using this technique, establishing their configurations and providing a basis for understanding their reactivity and interaction with biological targets (Yanagi et al., 2000).

Chemical Reactions and Properties

The chemical behavior of benzamide derivatives, including reactions they may undergo and their chemical stability, is an area of active research. Studies often focus on modifications to the benzamide moiety to enhance certain properties or introduce new functionalities. For example, methylation of the pyridine moiety in certain benzamide molecules has been explored to optimize biological properties, indicating that slight modifications can significantly influence the chemical behavior and potency of these compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Physical Properties Analysis

The physical properties of a compound, such as its melting point, solubility, and polymorphism, are essential for its characterization and potential application. Studies on related compounds, such as different crystalline forms of benzamide derivatives, provide insights into their thermal behavior, phase transitions, and stability, which are critical for the development of pharmaceutical formulations (Yanagi et al., 2000).

Chemical Properties Analysis

The reactivity of benzamide compounds, including their potential for undergoing various chemical reactions, is a key area of study. This includes exploring their potential as intermediates in the synthesis of more complex molecules or evaluating their activity in biological systems. For instance, the synthesis and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as a histone deacetylase inhibitor highlight the therapeutic potential of such compounds (Zhou et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Researchers have developed methods for the high-yield synthesis of related compounds, demonstrating techniques that could be applicable to the synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide. For instance, Bobeldijk et al. (1990) outlined a simple and high-yield synthesis method for (S)‐BZM, (R)‐BZM, and (S)‐IBZM, which could be adapted for related benzamides (Bobeldijk et al., 1990).

Chemical Modification for Enhanced Properties

Ukrainets et al. (2015) explored the methylation of the pyridine moiety in a similar molecular structure to enhance analgesic properties, providing a template for modifying 4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide to optimize its biological activities (Ukrainets et al., 2015).

Application in Drug Discovery

The potential application of similar compounds in drug discovery, especially as inhibitors for specific targets, is well-documented. Zhou et al. (2008) described the discovery of an orally active histone deacetylase inhibitor, highlighting the role of benzamide derivatives in developing new therapeutic agents (Zhou et al., 2008).

Antimicrobial Activity

Mobinikhaledi et al. (2006) reported the synthesis and antibacterial activity of N-(3-Hydroxy-2-pyridyl) benzamides, suggesting that similar structures could possess antimicrobial properties and thus have applications in addressing bacterial resistance (Mobinikhaledi et al., 2006).

Metabolism and Pharmacokinetics

Gong et al. (2010) studied the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, indicating the importance of understanding the metabolic pathways of benzamide derivatives for their effective clinical application (Gong et al., 2010).

Eigenschaften

IUPAC Name |

4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-14-6-5-13-21-18(14)15(2)22-19(23)17-9-7-16(8-10-17)11-12-20(3,4)24/h5-10,13,15,24H,11-12H2,1-4H3,(H,22,23)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJMJTLBQCKQAS-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)NC(=O)C2=CC=C(C=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CC=C1)[C@H](C)NC(=O)C2=CC=C(C=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)